N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide
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Overview
Description
N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitramide group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with nitramide precursors under controlled conditions. One common method involves the nitration of 1-methyl-1H-1,2,4-triazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitramide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitramide group can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amine derivatives of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide involves its interaction with specific molecular targets and pathways. The nitramide group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A precursor to N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide, lacking the nitramide group.
N-(1-Methyl-1H-1,2,4-triazol-5-yl)nitramide: A structural isomer with the nitramide group attached at a different position on the triazole ring.
N-(1-Methyl-1H-1,2,3-triazol-4-yl)nitramide: Another isomer with a different triazole ring structure.
Uniqueness
This compound is unique due to the specific positioning of the nitramide group on the triazole ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(1-methyl-1,2,4-triazol-3-yl)nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c1-7-2-4-3(5-7)6-8(9)10/h2H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDISZXKKWOSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50836356 |
Source
|
Record name | N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50836356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828268-66-2 |
Source
|
Record name | N-(1-Methyl-1H-1,2,4-triazol-3-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50836356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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